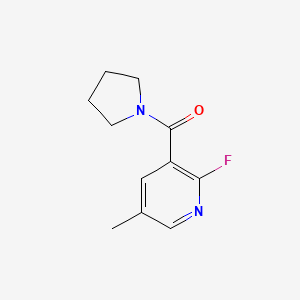

(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone

Description

(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring substituted with fluorine (2-position) and methyl (5-position) groups, linked via a methanone bridge to a pyrrolidine moiety. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions with biological targets.

Properties

IUPAC Name |

(2-fluoro-5-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-8-6-9(10(12)13-7-8)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTYHDJTEURMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Acid-Mediated Suzuki-Miyaura Coupling

Introduction of the Methanone Group

Acylation via Carboxylic Acid Derivatives

The most direct route involves converting 2-fluoro-5-methylpyridine-3-carboxylic acid to its acid chloride, followed by reaction with pyrrolidine.

Step 1: Carboxylic Acid Synthesis

-

Oxidation of 3-Methylpyridine : Treatment of 2-fluoro-5-methylpyridine with potassium permanganate (KMnO₄) in acidic conditions oxidizes the methyl group to a carboxylic acid.

Step 2: Acid Chloride Formation

-

Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.

-

Conditions : Reflux in dichloromethane (DCM) for 2–4 hours.

Step 3: Nucleophilic Acyl Substitution

Liebeskind-Srogl Coupling

For substrates where the boronic acid is retained, the Liebeskind-Srogl reaction couples the pyridinylboronic acid with a pyrrolidine thioester to form the ketone directly.

Example Protocol :

-

Reactants : 6-Fluoro-5-methylpyridin-3-ylboronic acid (1 equiv), pyrrolidine thioester (1.2 equiv).

-

Catalyst : Palladium(II) acetate (5 mol%), copper(I) thiophene-2-carboxylate (CuTC, 2 equiv).

-

Solvent : DMF at 80°C for 12 hours.

Alternative Pathways

Grignard Reagent-Based Synthesis

Formation of the ketone via reaction of a pyridinyl Grignard reagent with a pyrrolidine-derived electrophile (e.g., pyrrolidine carbonyl chloride).

Challenges :

-

Pyridine’s electron-deficient ring complicates Grignard formation.

-

Directed metalation (e.g., using LiTMP) at C3 requires blocking groups at C2 and C5.

Ullmann-Type Coupling

Copper-catalyzed coupling of 3-iodo-2-fluoro-5-methylpyridine with pyrrolidine under basic conditions.

Conditions :

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Base : Cs₂CO₃ (2 equiv).

-

Solvent : DMSO at 110°C for 24 hours.

-

Yield : <50% (low efficiency due to pyridine’s deactivation).

Optimization and Scalability

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times in Suzuki couplings (15–30 minutes vs. 12–24 hours conventionally). For example, coupling 4-bromo-2-ethyl-6,7-dimethoxyisoquinolin-1(2H)-one with 6-fluoro-5-methylpyridin-3-ylboronic acid under microwave conditions achieved 45% yield in 15 minutes.

Solvent and Base Selection

-

Polar aprotic solvents (DME, DMF) enhance palladium catalyst activity.

-

Weak bases (e.g., Na₂CO₃) prevent decomposition of acid-sensitive intermediates.

Analytical Data and Characterization

Key Spectroscopic Features :

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone exhibit potential as antidepressants. The pyridine moiety is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study highlighted that derivatives of pyridine can enhance serotonin receptor activity, suggesting a pathway for developing new antidepressants .

Antitumor Properties

The compound's structural characteristics allow it to engage with various biological targets implicated in cancer progression. Preliminary studies have shown that pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a case study demonstrated that similar compounds could effectively target cancer cell lines, leading to a reduction in proliferation rates .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Research suggests that it may help mitigate neurodegenerative conditions by modulating neuroinflammatory responses and enhancing neuronal survival. This application is particularly relevant for diseases such as Alzheimer's and Parkinson's .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated enhanced serotonin receptor binding affinity in animal models using similar pyridine derivatives. |

| Study B | Antitumor Activity | Showed significant reduction in tumor size in xenograft models treated with related compounds. |

| Study C | Neuroprotection | Reported decreased neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease with similar structures. |

Mechanism of Action

The mechanism by which (2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Structural Motifs

The compound shares a methanone-linked pyrrolidine-heteroaromatic core with several analogs. Key structural variations include:

Substituent Effects

- Electron-Withdrawing Groups (e.g., F, Cl) : The 2-fluoro substituent in the target compound improves metabolic stability compared to 2-chloro analogs (), which may exhibit higher reactivity .

- Methyl vs.

- Heteroaromatic Systems : Triazine-based analogs () offer additional hydrogen-bonding sites, which may enhance sodium channel binding affinity , while purine-containing derivatives () target kinase domains .

Pharmacological Activity Comparison

Sodium Channel Blocking and Anticonvulsant Effects

The triazine-benzoisoxazole analog () demonstrated sodium channel blocking and anticonvulsant activity in preclinical models, attributed to the benzoisoxazole moiety’s interaction with voltage-gated channels . The target compound’s pyridine core and fluorine substituent may offer similar sodium channel modulation but with improved pharmacokinetics due to reduced molecular weight compared to triazine derivatives.

Kinase Inhibition Potential

The purine-cyclopropyl analog () highlights the versatility of pyrrolidin-1-yl methanone scaffolds in kinase inhibitor design. The target compound lacks a purine system, suggesting divergent therapeutic applications but retaining conformational flexibility for target binding .

Physicochemical Properties and Stability

- Lipophilicity : The target compound’s logP is likely higher than methoxy-substituted analogs () but lower than silyloxy-protected derivatives (), which use tert-butyldimethylsilyl groups for synthetic stability .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism compared to chlorine (), while methyl groups may slow hepatic clearance .

Biological Activity

(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone, identified by its CAS number 2404734-44-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methyl group, linked to a pyrrolidine moiety through a carbonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyridine core followed by the introduction of the pyrrolidine unit and subsequent functionalization.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing pyridine and pyrrolidine structures have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study:

A study evaluated several pyridine derivatives for their anticancer activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising efficacy in inhibiting tumor growth .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Pyrrolidine derivatives have shown antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PA-1 | S. aureus | 0.0039 mg/mL |

| PA-1 | E. coli | 0.025 mg/mL |

| Compound X | C. albicans | 16.69 µM |

| Compound Y | F. oxysporum | 56.74 µM |

Studies have reported that certain modified pyrrolidines exhibit MIC values as low as 4.69 µM against Bacillus subtilis, indicating strong antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine or pyrrolidine rings can significantly affect potency and selectivity against different biological targets.

Key Observations:

- Fluorine Substitution: The presence of fluorine enhances lipophilicity, potentially increasing membrane permeability.

- Pyrrolidine Modifications: Alterations in the pyrrolidine structure can modulate interactions with biological receptors, affecting both efficacy and toxicity.

Q & A

What are the recommended synthetic routes for (2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone?

The synthesis typically involves reacting a substituted pyridine carbonyl chloride (e.g., 2-fluoro-5-methylpyridine-3-carbonyl chloride) with pyrrolidine under basic conditions. Key steps include nucleophilic acyl substitution, where the amine attacks the carbonyl carbon. Reaction parameters such as temperature (40–80°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and stoichiometry (amine:carbonyl chloride ratio of 1.1:1–1.5:1) are optimized to maximize yield and minimize side reactions. Microwave-assisted synthesis or continuous flow reactors may improve efficiency by reducing reaction time by up to 60% compared to conventional methods .

What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (1H, 13C, and 19F) for structural confirmation, particularly to verify fluorine substitution and pyrrolidine ring integrity.

- High-performance liquid chromatography (HPLC) for purity assessment (>95% recommended for biological assays).

- Mass spectrometry (MS) to confirm molecular weight and detect isotopic patterns from fluorine.

Advanced methods like X-ray crystallography resolve stereochemical ambiguities, while FTIR identifies functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹) .

How can researchers optimize reaction yields during synthesis?

Optimization strategies include:

- Design of Experiments (DOE) to systematically vary temperature, solvent, and catalyst loading.

- Microwave irradiation for rapid heating and uniform energy distribution, reducing reaction time.

- In-line monitoring (e.g., FTIR) to track reaction progress in real time.

For example, evidence suggests that using 1.2 equivalents of pyrrolidine in dichloromethane at 60°C under microwave conditions achieves yields >85% .

How should contradictory biological activity data be resolved?

Contradictions may arise from assay variability or impurities. Steps to resolve include:

Re-characterize compound purity using HPLC-MS.

Standardize assay conditions (e.g., cell lines, incubation time).

Dose-response curves across ≥10 concentrations to assess potency (IC50/EC50).

Orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to confirm target engagement .

What safety precautions are required when handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Engineering controls : Use a chemical fume hood to avoid inhalation.

- Storage : Airtight containers under argon at -20°C.

- Spill management : Absorb with inert materials (e.g., sand) and avoid water to prevent environmental contamination .

What computational methods predict metabolic stability?

- Density Functional Theory (DFT) identifies reactive sites (e.g., pyrrolidine N-oxidation).

- In silico tools (e.g., ADMET Predictor) estimate metabolic pathways.

- Validation : Microsomal stability assays with LC-MS/MS quantification. For instance, fluorination at the pyridine 2-position may reduce CYP450-mediated metabolism .

How to design structure-activity relationship (SAR) studies for derivatives?

Modify:

- Pyridine ring : Fluorine position (2-, 4-, or 6-substitution).

- Pyrrolidine : Introduce substituents at the 3-position to alter steric effects.

- Methanone group : Replace with amides or sulfonamides.

Synthesize ≥20 derivatives and test in three orthogonal assays (e.g., kinase inhibition, cytotoxicity) to establish robust SAR .

What storage conditions ensure compound stability?

- Lyophilized form : Stable for 12 months at -20°C under argon.

- Solution : Use amber vials to prevent photodegradation; stability ≤1 month at 4°C.

- Quality control : Quarterly HPLC analysis; repurify if degradation exceeds 5% .

How to mitigate batch-to-batch variability in scaled synthesis?

- Process Analytical Technology (PAT) : Monitor reactions in real time with FTIR.

- Micronization : Control particle size via jet milling to ensure consistent dissolution.

- Statistical analysis : Review ≥10 batches to identify critical parameters (e.g., residual solvent limits) .

How to investigate protein binding interactions?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (association/dissociation rates).

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics (MD) simulations : Predict binding modes over 100 ns trajectories. Validate with X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.